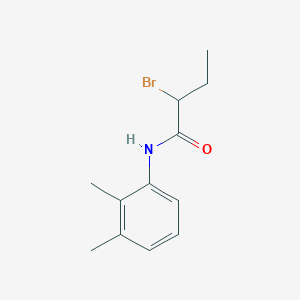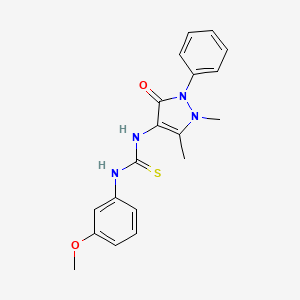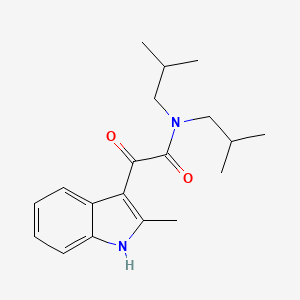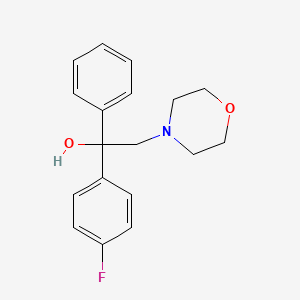![molecular formula C16H16FNOS B2930042 N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2-methylpropanamide CAS No. 339105-09-8](/img/structure/B2930042.png)
N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2-methylpropanamide” is a chemical compound with the molecular formula C16H16FNOS . It is part of the family of fentanyl analogues, which includes compounds developed by pharmaceutical companies for legitimate medical use, as well as those which have been sold as designer drugs .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 16 carbon atoms, 16 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom . The average mass of the molecule is 289.368 Da, and the monoisotopic mass is 289.093658 Da .Applications De Recherche Scientifique
N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2-methylpropanamide A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. The selective modulation of the Nrf2 pathway by this compound A has been shown to enhance cellular defense against oxidative stress and inflammation, thereby reducing tissue damage and improving outcomes in disease models. The following sections will discuss the mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound A.
Mécanisme D'action
The Nrf2 pathway is a critical regulator of cellular defense against oxidative stress and inflammation. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to antioxidant response elements (AREs) and activates the expression of a battery of cytoprotective genes. N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2-methylpropanamide A selectively modulates the Nrf2 pathway by covalently modifying a cysteine residue on Keap1, thereby disrupting the Keap1-Nrf2 interaction and promoting Nrf2 activation.
Biochemical and Physiological Effects
This compound A has been shown to induce the expression of a wide range of cytoprotective genes, including antioxidant enzymes, detoxification enzymes, and anti-inflammatory cytokines. In cancer cells, this compound A has been shown to inhibit cell proliferation and induce apoptosis through the activation of the Nrf2 pathway. In animal models of neurodegenerative diseases, this compound A has been shown to improve cognitive function and reduce neuronal damage through the activation of the Nrf2 pathway. In models of inflammatory disorders, this compound A has been shown to reduce tissue damage and improve outcomes through the activation of the Nrf2 pathway.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2-methylpropanamide A has several advantages for lab experiments, including its high potency and selectivity for the Nrf2 pathway, its well-characterized mechanism of action, and its availability as a small molecule compound. However, this compound A also has some limitations, including its potential off-target effects and the need for careful dosing and administration to avoid toxicity.
Orientations Futures
For the research and development of N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2-methylpropanamide A include optimization for specific disease indications, development of novel analogs, and exploration of the role of the Nrf2 pathway in other physiological and pathological processes.
Méthodes De Synthèse
The synthesis of N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2-methylpropanamide A involves a multi-step process starting from commercially available 4-fluorothiophenol and 4-bromoacetophenone. The reaction proceeds through the formation of an intermediate, followed by a coupling reaction with 2-methylpropanoic acid. The final product is obtained after purification by column chromatography and recrystallization. The synthetic route has been optimized to achieve high yields and purity of this compound A.
Propriétés
IUPAC Name |
N-[4-(4-fluorophenyl)sulfanylphenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNOS/c1-11(2)16(19)18-13-5-9-15(10-6-13)20-14-7-3-12(17)4-8-14/h3-11H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWPAGGFQVQFSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)SC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2929960.png)


![(E)-ethyl 6-methyl-2-(2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2929966.png)

![3,4-Difluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide](/img/structure/B2929971.png)
![3-isopentyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2929972.png)
![N-[2-[3-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2929973.png)
![1-benzoyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2929974.png)



![3-(2-chlorophenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2929981.png)
